7-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoline
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Overview
Description
7-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoline is a complex organic compound that features a quinoline core substituted with a bromo group and an azetidine ring The presence of the imidazole moiety adds to its chemical versatility and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene .
The azetidine ring can be introduced through a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the quinoline core. The imidazole moiety is then attached via a condensation reaction with an appropriate imidazole precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization steps and continuous flow reactors for the nucleophilic substitution and condensation reactions. The use of catalysts and solvents that enhance reaction rates and selectivity would also be crucial .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are commonly employed.
Major Products
Oxidation: N-oxides of the imidazole moiety.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its imidazole moiety is known for its biological activity, including antimicrobial and antifungal properties. The quinoline core also contributes to its potential as an antimalarial agent .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. These include treatments for infectious diseases, cancer, and neurological disorders .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes. Its unique structural features make it a valuable component in the design of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 7-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoline involves its interaction with various molecular targets. The imidazole moiety can interact with metal ions and enzymes, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. These interactions make the compound a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-imidazo[4,5-c]quinoline: Known for its kinase inhibitory activity.
8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Exhibits fluorescence and is used in optical applications.
Uniqueness
7-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoline is unique due to the presence of the azetidine ring, which is not commonly found in similar compounds. This ring adds to the compound’s structural complexity and potential biological activity .
Properties
Molecular Formula |
C17H17BrN4 |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
7-bromo-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]quinoline |
InChI |
InChI=1S/C17H17BrN4/c1-12-19-6-7-21(12)9-13-10-22(11-13)17-5-3-14-2-4-15(18)8-16(14)20-17/h2-8,13H,9-11H2,1H3 |
InChI Key |
CCTOWAOJVQJZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC4=C(C=CC(=C4)Br)C=C3 |
Origin of Product |
United States |
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